Ethyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core substituted with a 3-fluorophenyl group, a hydroxy group at position 6, and a methyl group at position 2. The piperidine-4-carboxylate moiety is linked via a methylene bridge. The hydroxy group may enhance solubility and hydrogen-bonding interactions, while the 3-fluorophenyl substituent could influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
ethyl 1-[(3-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3S/c1-3-28-19(27)13-7-9-24(10-8-13)16(14-5-4-6-15(21)11-14)17-18(26)25-20(29-17)22-12(2)23-25/h4-6,11,13,16,26H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVWYKZISHMJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound with potential pharmacological applications. Its unique structure integrates a piperidine ring with various substituents, including a fluorophenyl group and thiazole-triazole moieties. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C20H23FN4O3S |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 869343-03-3 |
The biological activity of this compound is primarily attributed to its structural components. The presence of the thiazole and triazole rings suggests potential interactions with various biological targets involved in inflammatory and cancer pathways. Compounds with similar structures have demonstrated activities such as:
- Anti-inflammatory effects : Potential inhibition of the NLRP3 inflammasome, which plays a crucial role in inflammatory processes.
- Anticancer properties : Indications of cytotoxicity against various cancer cell lines, including human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) .
Case Studies and Research Findings
- Cytotoxicity Evaluation :
- Molecular Docking Studies :
-
Inflammatory Response Modulation :
- Research indicates that structurally related compounds may modulate the immune response by targeting pathways associated with inflammation. This suggests potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents, core heterocycles, or peripheral moieties, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:
Structural Analog 1: Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate
- Key Differences :
- Substituent on thiazolo-triazole : 2-ethyl vs. 2-methyl in the target compound.
- Peripheral moiety : Piperazine-1-carboxylate vs. piperidine-4-carboxylate.
- Piperazine’s additional nitrogen atom introduces a basic center, altering solubility and pharmacokinetics (e.g., increased water solubility at physiological pH) .
Structural Analog 2: Ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Key Differences :
- Core heterocycle : Pyrazole-thiazole vs. thiazolo-triazole.
- Substituents : Trifluoromethyl group on pyrazole vs. hydroxy and methyl groups on thiazolo-triazole.
- Implications :
Structural Analog 3: Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate
- Key Differences: Substituents: Chloropyridyl and ethoxymethyleneamino groups vs. hydroxy, methyl, and 3-fluorophenyl groups.
Comparative Data Table
Research Findings and Implications
Steric Effects : The 2-methyl group reduces steric hindrance compared to 2-ethyl analogs, possibly improving binding to enzymes or receptors .
Piperidine vs. Piperazine : Piperidine’s lack of a second nitrogen reduces basicity, which may limit off-target interactions in biological systems .
Agrochemical Potential: Triazole derivatives (e.g., fipronil in ) are widely used as pesticides, suggesting the target compound’s thiazolo-triazole core could be explored for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
